CGX1321 -

CGX1321

Catalog Number: EVT-263982
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGX1321 is a porcupine inhibitor. CGX1321 specifically targets and binds to PORCN in the endoplasmic reticulum (ER), thereby inhibiting the post-translational palmitoylation and secretion of Wnt ligands, thus preventing the activation of Wnt-mediated signaling, and inhibiting cell growth in Wnt-driven tumors. In addition, by inhibiting the secretion of Wnt ligands and preventing Wnt-mediated signaling, CGX1321 may also limit fibrosis and promote regeneration of certain tissues upon cell injury. PORCN catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers and plays a key role in tumor cell proliferation. It also plays a key role in tissue regeneration.
Source and Classification

CGX1321 is classified as a porcupine inhibitor, specifically targeting the enzyme porcupine (also known as Protein-serine O-palmitoleoyltransferase). This classification places it within the broader category of enzyme inhibitors that modulate signaling pathways critical to tumorigenesis and other pathological conditions . The compound is being explored for therapeutic applications in oncology and cardiology, particularly in heart failure with preserved ejection fraction (HFpEF) due to its effects on cardiac hypertrophy and fibrosis .

Synthesis Analysis

Methods and Technical Details

Technical Details

The formulation of CGX1321 for clinical applications has included encapsulation within liposomes to enhance solubility and targeted delivery. This approach is particularly important given CGX1321's low solubility (0.02 mg/mL at pH 7.4), necessitating specialized delivery systems for effective in vivo administration .

Molecular Structure Analysis

Structure and Data

The molecular structure of CGX1321 includes several functional groups that facilitate its interaction with the porcupine enzyme. While specific structural data such as molecular weight or detailed chemical formula are not widely published, it is known that small molecule inhibitors like CGX1321 typically possess a complex arrangement of rings and substituents designed to optimize binding affinity.

Structural Characteristics

  • Molecular Formula: Not explicitly stated in available literature.
  • Molecular Weight: Not explicitly stated in available literature.
  • Key Functional Groups: Likely includes aromatic rings and polar functional groups that enhance solubility and binding properties.
Chemical Reactions Analysis

Reactions and Technical Details

CGX1321 primarily acts by inhibiting the acylation process necessary for Wnt ligand secretion. This inhibition prevents Wnt proteins from participating in signaling cascades that promote tumor growth and progression. The specific reactions involved include:

  • Inhibition of Porcupine Activity: By binding to the active site of porcupine, CGX1321 disrupts its ability to palmitoylate Wnt ligands.
  • Downregulation of Wnt Signaling: Subsequent effects include reduced activation of β-catenin, leading to decreased transcription of target genes associated with cell proliferation and survival .
Mechanism of Action

Process and Data

The mechanism by which CGX1321 exerts its effects involves several steps:

  1. Binding to Porcupine: CGX1321 binds competitively to porcupine, inhibiting its enzymatic activity.
  2. Reduction of Wnt Ligand Secretion: This inhibition prevents the acylation of Wnt proteins, which are necessary for their secretion from cells.
  3. Inhibition of Wnt/β-Catenin Signaling Pathway: With fewer active Wnt ligands available, there is reduced activation of β-catenin, leading to diminished transcriptional activity associated with tumorigenesis .

Data from studies indicate that treatment with CGX1321 significantly reduces markers associated with Wnt signaling pathways in both cancerous tissues and models of heart failure .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Extremely low solubility in water (0.02 mg/mL at pH 7.4).
  • Formulation: Typically delivered via liposomal encapsulation to improve bioavailability.

Chemical Properties

  • Stability: Formulated liposomes maintain stability during circulation, minimizing premature release into non-target tissues .
  • Reactivity: As a small molecule inhibitor, CGX1321 exhibits specific reactivity towards porcupine without significant off-target effects noted in preclinical studies.
Applications

Scientific Uses

CGX1321 has several promising applications:

  • Cancer Treatment: It is being investigated for its efficacy as a monotherapy or in combination with other agents like pembrolizumab (Keytruda) for various cancers including colorectal cancer, pancreatic cancer, and stomach adenocarcinoma .
  • Cardiology: Research indicates potential benefits in treating heart failure with preserved ejection fraction by reducing cardiac hypertrophy and fibrosis through modulation of Wnt signaling pathways .
Molecular Mechanisms of Action

Inhibition of Porcupine (PORCN) Enzyme Activity

Role of PORCN in Wnt Ligand Palmitoylation and Secretion

Porcupine (PORCN) is an endoplasmic reticulum-resident O-acyltransferase essential for Wnt ligand maturation. It catalyzes the palmitoleation of Wnt proteins at a conserved serine residue, a lipid modification required for their secretion, solubility, and receptor-binding competence. Without PORCN-mediated palmitoleation, Wnt ligands (e.g., Wnt3a, Wnt5a) accumulate intracellularly and undergo degradation, abrogating both canonical and non-canonical Wnt signaling [5] [2]. CGX1321 selectively inhibits PORCN’s enzymatic activity, thereby blocking the secretion of all 19 human Wnt ligands. This upstream suppression makes CGX1321 a pan-inhibitor of Wnt-driven signaling cascades [1] [6].

Structural Basis of CGX1321-PORCN Interaction

CGX1321 belongs to the pyridinyl acetamide chemical class of PORCN inhibitors. Structural analyses demonstrate that CGX1321 competitively occupies PORCN’s substrate-binding pocket, preventing access to Wnt ligands. Key interactions include:

  • Hydrogen bonding between the pyridinyl nitrogen and PORCN’s Ser³³² residue.
  • Hydrophobic contacts with Ile³⁴¹ and Phe³⁴³ in the catalytic cavity [2] [5].These interactions confer high-affinity binding (IC₅₀ = 18.4 nM in HEK293-TCF luciferase assays) and specificity, with minimal off-target effects on other acyltransferases [3] [5].

Table 1: Structural Features of CGX1321 Enabling PORCN Inhibition

Structural FeatureRole in PORCN BindingBiological Consequence
Pyridinyl coreHydrogen bonding with Ser³³²Disrupts palmitoleation catalysis
Di-halogenated phenyl groupHydrophobic interaction with Ile³⁴¹/Phe³⁴³Enhances binding affinity
Acetamide linkerOptimal spatial orientationFacilitates deep pocket penetration

Suppression of Canonical Wnt/β-Catenin Signaling

Inhibition of β-Catenin Nuclear Translocation

Canonical Wnt signaling requires β-catenin stabilization and nuclear translocation to activate target genes. CGX1321 blocks Wnt ligand secretion, leading to:

  • Formation of the β-catenin destruction complex: In the absence of Wnt ligands, cytoplasmic β-catenin is phosphorylated by GSK3β in the APC/Axin/GSK3β/CK1α complex, targeting it for proteasomal degradation [1] [6].
  • Reduced nuclear β-catenin: In HFpEF mouse models, CGX1321 treatment decreased nuclear β-catenin by 62% (UNX/DOCA model) and 58% ("two-hit" model), quantified via immunofluorescence and subcellular fractionation [1] [6].

Downregulation of Downstream Targets

CGX1321-mediated Wnt inhibition transcriptionally represses oncogenic and hypertrophic genes:

  • Cyclin D1: Downregulated >2-fold in cardiac hypertrophy models, reducing cardiomyocyte proliferation [8].
  • c-Myc: Suppressed by 70% in Wnt-addicted colorectal cancer xenografts (LoVo model), confirmed by RNA-seq [3] [10].
  • Axin2: Reduced by 50–75% in patient-derived xenograft (PDX) tumors, serving as a pharmacodynamic biomarker of pathway inhibition [3] [6].

Table 2: CGX1321-Induced Downregulation of Key Wnt/β-Catenin Targets

Target GeneBiological FunctionRepression by CGX1321Experimental Model
CCND1Cell cycle progression>2-fold decreaseTAC-induced cardiac hypertrophy
MYCOncogene activation70% reductionLoVo colorectal cancer xenografts
AXIN2Pathway feedback regulator50–75% reductionGA007 gastric cancer PDX model
SURVIVINApoptosis inhibition60% reductionRNF43-mutant pancreatic cancer

Modulation of Non-Canonical Wnt Pathways

Impact on Wnt/Ca²⁺ and Planar Cell Polarity (PCP) Signaling

Non-canonical Wnt pathways (Wnt/Ca²⁺, Wnt/PCP) operate independently of β-catenin. CGX1321 inhibits these pathways by blocking Wnt5a and Wnt11 secretion:

  • Wnt/Ca²⁺ pathway: CGX1321 reduced intracellular Ca²⁺ flux by 45% in cardiomyocytes, measured via Fura-2 AM fluorescence. This suppressed Ca²⁺-dependent effectors like protein kinase C (PKC) and calmodulin kinase II (CaMKII) [1] [4].
  • PCP pathway: Disrupted membrane localization of core PCP components (e.g., Vangl2) in cardiac fibroblasts, inhibiting cell polarity and migration critical for fibrotic remodeling [1] [8].

Regulation of NFATc3 and c-Jun Phosphorylation

CGX1321 modulates transcription factors downstream of non-canonical signaling:

  • NFATc3 nuclear translocation: CGX1321 decreased nuclear NFATc3 by 55% in angiotensin II-treated cardiomyocytes, preventing maladaptive hypertrophy [1] [6].
  • c-Jun phosphorylation: CGX1321 reduced phospho–c-Jun levels by 40% in vitro, attenuating AP-1–mediated pro-fibrotic gene expression (e.g., collagen I/III) [1] [4].

Table 3: CGX1321 Effects on Non-Canonical Wnt Components

Pathway ComponentFunctionModulation by CGX1321Biological Outcome
Wnt5aActivates Wnt/Ca²⁺ signalingSecretion blockedReduced PKC/CaMKII activity
NFATc3Hypertrophy transcription factorNuclear translocation inhibitedAttenuated cardiomyocyte growth
Phospho–c-JunAP-1 transcription factor40% reduction in phosphorylationSuppressed fibroblast activation
Vangl2PCP core proteinMembrane localization disruptedImpaired cell migration

Properties

Product Name

CGX1321

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

CGX1321; CGX-1321; CGX 1321;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.